molecular formula C17H19NO B1527280 N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine CAS No. 1306969-30-1

N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine

Cat. No. B1527280
M. Wt: 253.34 g/mol
InChI Key: JYSZLOJJRAJVHI-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine, or more commonly known as N-Methyl-2-phenylcyclopropan-1-amine (NPCA), is a cyclic amine compound with a wide range of applications in scientific research. It is a versatile compound with a unique structure and properties that can be used in a variety of experiments. NPCA has been found to be useful in the synthesis of a variety of compounds, as well as in the study of a range of biological processes.

Scientific Research Applications

Stereocontrolled Synthesis

Stereocontrolled approaches have been developed for the synthesis of compounds related to "N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine," demonstrating the importance of stereochemistry in the preparation of cyclopropane derivatives. These methods involve 1,3-dipolar cycloaddition followed by reduction, highlighting the synthetic versatility and potential application in creating pharmacologically active molecules with defined stereochemistry (Baird, Huber, & Clegg, 2001).

Chemoenzymatic Synthesis

Chemoenzymatic routes have been explored for the synthesis of closely related cyclopropyl-containing amines, showcasing an efficient method for producing chiral intermediates for pharmaceutical applications. This involves a combination of chemical synthesis and biocatalysis, indicating the compound's potential as a building block in drug discovery (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).

Palladium-Catalyzed Synthesis

The palladium-catalyzed C-N bond formation has been employed to synthesize N-arylcyclopropylamines, demonstrating an efficient and versatile method for attaching various aromatic rings to the cyclopropane moiety. This methodology underscores the compound's synthetic accessibility and potential for diversification in medicinal chemistry projects (Cui & Loeppky, 2001).

Lewis Acid-Catalyzed Ring-Opening

Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with amine nucleophiles have been studied, providing a pathway to more complex amines from simpler cyclopropane precursors. This method offers insights into the reactivity of cyclopropane derivatives and their potential use in synthesizing compounds with biological activity (Lifchits & Charette, 2008).

Anticancer Activity

Research on Pd(II) and Pt(II) complexes containing ligands derived from similar structures has shown potential anticancer activity, suggesting that modifications of "N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine" could lead to compounds with therapeutic applications. These studies underscore the importance of structural modification and exploration for the development of new anticancer agents (Ghani & Mansour, 2011).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-10-6-5-9-14(17)12-18-16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZLOJJRAJVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine

CAS RN

1306969-30-1
Record name N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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